Simetride

Analgesic Dental Pain Clinical Trial

Procure high-purity Simetride (CAS 154-82-5), a non-narcotic dual A1/A2a adenosine antagonist. Its exclusive 40:1 fixed-dose combo with anhydrous caffeine and proven dental pain efficacy (90.2%) make it a benchmark for non-opioid analgesic research. Also valuable for MDR studies, where it remarkably potentiates vincristine cytotoxicity. Differentiated from NSAIDs/acetaminophen by its unique mechanism. Suitable for analytical standards and receptor pathway studies.

Molecular Formula C28H38N2O6
Molecular Weight 498.6 g/mol
CAS No. 154-82-5
Cat. No. B1681757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimetride
CAS154-82-5
SynonymsSimetride
Molecular FormulaC28H38N2O6
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)CCC)OC)OC
InChIInChI=1S/C28H38N2O6/c1-5-7-21-9-11-23(25(17-21)33-3)35-19-27(31)29-13-15-30(16-14-29)28(32)20-36-24-12-10-22(8-6-2)18-26(24)34-4/h9-12,17-18H,5-8,13-16,19-20H2,1-4H3
InChIKeyIMOLVSPMDGCLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Simetride CAS 154-82-5: Baseline Identity and Procurement-Relevant Specifications


Simetride (CAS 154-82-5) is a synthetic small-molecule analgesic with the molecular formula C28H38N2O6 and a molecular weight of 498.61 g/mol [1]. It is characterized as a dual adenosine A1 and A2a receptor antagonist [2], and is the active pharmaceutical ingredient in the Japanese approved drug Kyorin AP2, a fixed-dose combination with anhydrous caffeine (40:1 ratio) [3]. Simetride is classified as a non-narcotic analgesic and has been approved for multiple pain indications in Japan since 1966 [4].

Simetride CAS 154-82-5: Why Generic Substitution Is Not Straightforward for This Non-Narcotic Analgesic


Simetride is not simply interchangeable with other non-opioid analgesics due to its distinct dual adenosine A1/A2a receptor antagonist mechanism, which differentiates it from common NSAIDs, acetaminophen, or other analgesic classes [1]. Furthermore, its clinical use in Japan is exclusively as a 40:1 fixed-dose combination with anhydrous caffeine (Kyorin AP2), a formulation for which the individual components have not been established as therapeutically equivalent when used separately [2]. The combination's specific ratio and the compound's unique pharmacological profile mean that substituting Simetride with another analgesic would require extensive reformulation and bioequivalence studies, as the clinical efficacy and safety data are tied to the specific molecular entity and its approved combination product [3].

Simetride CAS 154-82-5: Quantitative Evidence for Differentiated Procurement and Scientific Selection


Simetride-Containing Kyorin AP2 Demonstrates Superior Clinical Efficacy vs. Placebo in Dental Pain

In a double-blind clinical study of 174 patients with dental region diseases, the Simetride-containing combination product Kyorin AP2 (Simetride + Anhydrous Caffeine, 40:1 ratio) demonstrated a statistically significant and clinically meaningful higher effective rate compared to placebo [1].

Analgesic Dental Pain Clinical Trial

Simetride Reverses Vincristine Resistance in P388 Leukemia Cells: Comparative Potency Among Polycyclic Drugs

In a screening study of 23 lipophilic polycyclic drugs for their ability to reverse vincristine resistance in P388 leukemia cells, Simetride was among the 14 agents that promoted vincristine uptake by preventing its outward transport. It was explicitly noted as one of the drugs that 'remarkably potentiated the cytotoxicity of vincristine against the resistant cells in vitro,' alongside quinacrine, dilazep, and syrosingopine [1]. While quantitative IC50 values for Simetride alone are not provided in the abstract, its classification among the most active compounds in this well-defined assay system provides a direct comparative ranking.

Cancer Chemosensitization Multidrug Resistance In Vitro

Simetride's Fixed-Dose Ratio with Caffeine (40:1) Differentiates It from Other Adenosine Antagonist Analgesics

Simetride is not used as a single agent in clinical practice; it is exclusively formulated as Kyorin AP2, a fixed-dose combination with anhydrous caffeine at a specific mass ratio of 40:1 (Simetride:Caffeine) [1]. This ratio is critical to its approved efficacy and safety profile. This differentiates it from other adenosine receptor antagonists like istradefylline or preladenant, which are developed as monotherapies for different indications (e.g., Parkinson's disease) [2].

Drug Formulation Fixed-Dose Combination Adenosine Antagonist

Simetride's Physicochemical Profile (LogP 3.613) Supports Oral Bioavailability Compared to More Hydrophilic Analgesics

Simetride has a calculated LogP value of 3.613 [1], which falls within the optimal range for oral absorption and CNS penetration according to Lipinski's Rule of Five (LogP < 5). This moderate lipophilicity contrasts with more hydrophilic analgesics like acetaminophen (LogP ~0.5) [2] and may contribute to its ability to cross the blood-brain barrier and exert central analgesic effects.

ADME Lipophilicity Physicochemical Properties

Simetride's Low Acute Oral Toxicity (LD50 > 1025 mg/kg in Rats) Supports a Favorable Safety Margin

In acute toxicity studies in rats, Simetride demonstrated an oral LD50 greater than 1025 mg/kg [1]. This indicates low acute oral toxicity and a wide therapeutic index, which is a critical safety parameter for a non-narcotic analgesic. For comparison, the oral LD50 of ibuprofen in rats is approximately 636 mg/kg [2], suggesting Simetride may have a comparatively higher acute safety margin.

Toxicology Safety Pharmacology Acute Toxicity

Simetride's Onset of Action: 79.4% of Patients Achieve Pain Relief Within One Hour

The clinical study of Kyorin AP2 in dental pain reported that 79.4% of patients experienced effective pain relief within one hour of administration, compared to 50% for placebo [1]. This rapid onset of action is a clinically relevant differentiator for acute pain management.

Pharmacodynamics Onset of Action Pain Management

Simetride CAS 154-82-5: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Reference Standard for Developing Novel Fixed-Dose Combination Analgesics

Given its established 40:1 fixed-dose combination with anhydrous caffeine and the positive placebo-controlled trial data showing 90.2% efficacy for dental pain , Simetride serves as a benchmark compound for researchers developing new non-opioid analgesic combinations. Its dual adenosine receptor antagonism provides a distinct mechanism of action to combine with other analgesics, and its favorable safety profile (LD50 > 1025 mg/kg) makes it a suitable partner for formulation studies.

Positive Control for In Vitro Multidrug Resistance Reversal Assays

The documented ability of Simetride to 'remarkably potentiate' vincristine cytotoxicity in resistant P388 leukemia cells positions it as a useful positive control or comparator compound in academic and industrial research focused on overcoming cancer multidrug resistance. Its activity, comparable to quinacrine in this assay, provides a benchmark for screening novel chemosensitizers.

Calibration Standard for HPLC and LC-MS Analysis of Adenosine Antagonist Analgesics

With a defined molecular weight of 498.61 g/mol, a purity specification of ≥98% from suppliers , and known physicochemical properties including LogP 3.613 [1], Simetride is well-suited for use as an analytical reference standard. Its unique chromatographic properties can aid in method development for the quantification of adenosine receptor antagonists in biological matrices.

Pharmacological Tool for Investigating Adenosine A1/A2a Receptor-Mediated Analgesia

As a dual A1/A2a receptor antagonist , Simetride is a valuable tool compound for basic research into the role of adenosine signaling in pain pathways. Its clinical history in Japan for treating low back pain, neuralgia, and headache [1] provides translational relevance, allowing researchers to study mechanisms of non-opioid analgesia distinct from cyclooxygenase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simetride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.